Differential Cytotoxic Selectivity of Diorganotin(IV) Complexes: 2,6-Difluoro-N-hydroxybenzamide Ligand vs. 4-Chloro, 2,4-Difluoro, and 2,4-Dichloro Analogs
In a four-compound head-to-head comparison of diorganotin(IV) complexes evaluated across seven human cancer cell lines (HepG2, SHSY5Y, HEC-1-B, EC, T24, HeLa, A549) and normal human hepatocytes (HL-7702) via MTT assay, the complex incorporating the 2,6-difluoro-N-hydroxybenzamide ligand (DPDFT: bis[2,4-difluoro-N-(hydroxy-κO)benzamidato-κO]diphenyltin(IV)) exhibited the most significant cytotoxic selectivity for HepG2 over normal HL-7702 cells [1]. In contrast, the 4-chloro-substituted analog (DBDCT) displayed the strongest overall cytotoxicity but lacked any selectivity between cancer and normal liver cells, while the 2,4-dichloro-substituted analog (DPDCT) showed the highest in vivo antitumor activity but similarly lacked cytotoxic selectivity [1]. The 2,6-difluoro-substituted complex DBDFT (dibutylbis[2,6-difluoro-N-(hydroxy-κO)benzamidato-κO]tin(IV)) displayed dose-dependent in vivo antitumor activity against S180 sarcoma and H22 hepatocellular carcinoma mouse models at 2.5 and 5.0 mg/kg administered intraperitoneally [1]. The selective phenotype is directly attributable to the 2,6-difluoro-N-hydroxybenzamide ligand geometry and electronic properties.
| Evidence Dimension | Cytotoxic selectivity (cancer vs. normal hepatocytes) and in vivo antitumor efficacy |
|---|---|
| Target Compound Data | DPDFT (2,6-difluoro-N-hydroxybenzamide-derived complex): significant cytotoxic selectivity for HepG2 vs. HL-7702; DBDFT (2,6-difluoro-N-hydroxybenzamide-derived complex): effective in vivo antitumor activity against S180 and H22 at 2.5–5.0 mg/kg |
| Comparator Or Baseline | DBDCT (4-chloro-N-hydroxybenzamide-derived complex): strongest cytotoxicity across seven cancer lines, no selectivity; DPDCT (2,4-dichloro-N-hydroxybenzamide-derived complex): highest in vivo antitumor activity, no selectivity |
| Quantified Difference | Qualitative selectivity: DPDFT (2,6/2,4-difluoro) = selective; DBDCT/DPDCT (4-Cl/2,4-diCl) = non-selective. In vivo efficacy: DBDFT effective at 2.5–5.0 mg/kg; DPDCT showed highest overall in vivo potency but without selectivity. |
| Conditions | In vitro MTT assay, 7 human cancer cell lines plus normal HL-7702 hepatocytes; in vivo S180 sarcoma and H22 hepatocellular carcinoma mouse models, intraperitoneal administration, cisplatin as positive control [1] |
Why This Matters
Procurement of 2,6-difluoro-N-hydroxybenzamide is essential for replicating or building upon the cytotoxic selectivity phenotype observed uniquely in 2,6-difluoro-based organometallic complexes; use of 4-chloro or 2,4-dichloro analogs will yield non-selective cytotoxicity profiles incompatible with therapeutic window optimization.
- [1] Li, Y.-L., Wang, Z.-W., Guo, P., Tang, L., Ge, R., Ban, S.-R., Chai, Q.-Y., Niu, L. and Li, Q.-S. (2014) 'Diorganotin(IV) derivatives of substituted N-hydroxybenzamides with selective cytotoxicity in vitro and potent antitumor activity in vivo', Journal of Inorganic Biochemistry, 133, pp. 42–49. doi: 10.1016/j.jinorgbio.2013.12.002. View Source
